molecular formula C12H14N2O2 B11925946 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline CAS No. 682357-48-8

2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline

Cat. No.: B11925946
CAS No.: 682357-48-8
M. Wt: 218.25 g/mol
InChI Key: AITVBHIHNXNCSP-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is a nitroaromatic compound featuring a 4-nitroaniline backbone substituted with a 3,3-dimethylbutynyl group at the 2-position. This structure combines the electron-withdrawing nitro group with a bulky alkyne substituent, influencing its electronic and steric properties. The compound’s unique substituent pattern may confer distinct reactivity and applications in catalysis, materials science, or medicinal chemistry, as inferred from studies on analogous nitroaniline derivatives.

Properties

CAS No.

682357-48-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)-4-nitroaniline

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)7-6-9-8-10(14(15)16)4-5-11(9)13/h4-5,8H,13H2,1-3H3

InChI Key

AITVBHIHNXNCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline typically involves the alkylation of 4-nitroaniline with 3,3-dimethylbut-1-yne. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include alkyl halides and strong bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,3-Dimethylbut-1-yn-1-yl)-4-aminobenzene.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C13_{13}H16_{16}N2_{2}O2_{2}

Anticancer Activity

Recent studies suggest that compounds structurally similar to 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline may exhibit significant anticancer properties. The dual nature of its substituents could enhance its interaction with biological targets such as enzymes or receptors involved in cancer pathways. For instance, compounds with similar nitroaniline structures have shown activity against various human tumor cell lines, indicating potential for drug development .

Enzyme Inhibition

The compound's structural characteristics may allow it to act as an enzyme inhibitor. The presence of the nitro group can enhance binding affinity to specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancer .

Material Science Applications

The unique properties of 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline also make it a candidate for use in material science:

  • Organic Electronics: Its alkyne functionality can facilitate the formation of conductive polymers or organic light-emitting diodes (OLEDs).
  • Nanotechnology: The compound may be utilized in the synthesis of nanostructures due to its ability to form stable complexes with metal ions .

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of various nitroaniline derivatives, including those similar to 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline. The compounds were evaluated using the National Cancer Institute's protocols across multiple cancer cell lines. Results indicated significant growth inhibition, suggesting that modifications to the nitroaniline structure could enhance therapeutic efficacy .

Case Study 2: Synthesis for Material Applications

Research has explored the synthesis of polymeric materials incorporating alkyne functionalities from compounds like 2-(3,3-Dimethylbut-1-yn-1-y)-4-nitroaniline. The resultant materials demonstrated improved electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
4-NitroanilineSimple aniline with a nitro groupLacks alkyne functionality
2-Amino-5-nitrophenolNitro group at different positionDifferent amino substitution pattern
3-NitrophenylacetyleneContains an alkyne but lacks amineAlkyne directly attached to phenyl without amine
2-(Phenylethynyl)-4-nitroanilineContains phenylethynyl substituentDifferent alkyne structure

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline moiety can participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 2-position (vs. 3-position in N-benzyl-3-nitroaniline ) alters electronic effects, as nitro group positioning influences resonance and inductive interactions .

Ionization Behavior and Proton Affinity

The 4-nitroaniline moiety confers pH-independent ionization in electrospray ionization (ESI), unlike 2- or 3-nitroaniline derivatives, which exhibit pH-dependent behavior due to differences in inductive and steric effects . For example:

  • 4-Nitroaniline : Ionization efficiency remains constant across pH changes due to balanced resonance stabilization.
  • 2-Nitroaniline : Lower basicity due to steric hindrance and weaker resonance stabilization, leading to pH-dependent ionization .

In gas-phase studies, 4-nitroaniline has lower proton affinity (PA) compared to 4-fluoroaniline (PA: 4-fluoroaniline > 4-nitroaniline) . This suggests that electron-withdrawing groups (e.g., -NO₂) reduce basicity, a trend likely applicable to the target compound.

Reactivity in Catalytic Reductions

Nitroaromatic compounds like 4-nitroaniline are model substrates for catalytic reductions. Key comparisons include:

Compound Reduction Catalyst Key Findings Reference
4-Nitroaniline Fe₃O₄-MWCNTs@PEI-Ag Optimized at pH 6.0; reduced to p-phenylenediamine (PPD)
4-Nitroaniline rGO-CuO nanocomposite Fastest reduction time (10 min) among tested catalysts
2-(3,3-Dimethylbutynyl)-4-nitroaniline Hypothetical (not tested) Predicted slower reduction due to steric hindrance from alkyne group

Insights :

  • The bulky 3,3-dimethylbutynyl group in the target compound may hinder interactions with catalytic surfaces (e.g., rGO-CuO ), slowing reduction rates compared to unsubstituted 4-nitroaniline.
  • Metabolic reduction pathways (e.g., conversion to 2-amino-5-nitrophenol ) could also be sterically influenced.

Comparison :

  • The target compound’s alkyne substituent may enhance membrane permeability or alter target binding compared to simpler nitroanilines.

Biological Activity

The compound 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is a derivative of nitroaniline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Formula

  • Molecular Formula : C12H16N2O2
  • Molar Mass : 220.27 g/mol

Structural Characteristics

The compound features a nitro group (-NO2) attached to an aniline structure, which is further substituted with a 3,3-dimethylbut-1-yn-1-yl group. This unique structure contributes to its biological properties.

Anticancer Properties

Research indicates that nitroaniline derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that introducing nitro groups can enhance cytotoxicity against various tumor cell lines.

Case Study: 4-Nitro Substituted 1,3-Diaryltriazenes

A study evaluated the biological activity of 4-nitro-substituted 1,3-diaryltriazenes, revealing that modifications at the para positions significantly increased their cytotoxic effects. The introduction of electron-withdrawing groups further enhanced their activity against cancer cells while showing reduced toxicity towards normal cells .

The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), which can induce oxidative stress leading to apoptosis in malignant cells. This mechanism was observed in a study where 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene exhibited preferential targeting of cancer cells through ROS induction .

Toxicity and Environmental Impact

While exploring the biological activities of nitroaniline derivatives, it is crucial to consider their toxicity. For example, 4-nitroaniline is known to be toxic via inhalation and ingestion, with an oral LD50 in rats reported at 750 mg/kg. Moreover, it poses significant risks to aquatic life and can cause long-term environmental damage if released into ecosystems .

Synthesis and Evaluation

The synthesis of this compound typically involves the electrophilic aromatic substitution method. The introduction of the nitro group is facilitated by nitration reactions under controlled conditions.

Comparative Biological Activity Table

Compound NameCytotoxicity (IC50)Mechanism of ActionReference
This compoundNot specifiedROS induction leading to apoptosis
3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene<10 µMDNA binding and ROS generation
4-NitroanilineToxicInhibition of cellular processes

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